3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
3-[(1H-Benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound with the molecular formula C16H11N7S . This compound is characterized by the presence of a benzotriazole moiety linked to an indole structure via a sulfanyl bridge, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-Benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps, starting with the preparation of the benzotriazole and indole precursors. The benzotriazole moiety can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions. The indole structure is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
The final step involves the coupling of the benzotriazole and indole structures through a sulfanyl bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(1H-Benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the benzotriazole moiety can be reduced to amines.
Substitution: The hydrogen atoms on the indole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, or alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives .
Scientific Research Applications
3-[(1H-Benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(1H-Benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The indole structure can bind to various receptors, modulating their function. The sulfanyl bridge may facilitate the formation of reactive intermediates, enhancing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid
- 3-(1H-Benzoimidazol-2-yl)-benzoic acid
- 3-(1H-Pyrazol-4-yl)benzoic acid
- 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
- 3-(1H-Imidazol-2-yl)benzoic acid
Uniqueness
3-[(1H-Benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is unique due to its combination of benzotriazole and indole structures linked by a sulfanyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C16H11N7S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C16H11N7S/c1-2-6-11-10(5-1)14-15(17-11)18-16(21-20-14)24-9-23-13-8-4-3-7-12(13)19-22-23/h1-8H,9H2,(H,17,18,21) |
InChI Key |
LPDUJYQDQOTIPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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